molecular formula C10H13NO4S B7859538 Methyl 3-[(ethanesulfonyl)amino]benzoate CAS No. 834869-20-4

Methyl 3-[(ethanesulfonyl)amino]benzoate

Cat. No.: B7859538
CAS No.: 834869-20-4
M. Wt: 243.28 g/mol
InChI Key: ILPYUEYDONWJJQ-UHFFFAOYSA-N
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Description

Methyl 3-[(ethanesulfonyl)amino]benzoate is a chemical compound characterized by its molecular structure, which includes a benzene ring substituted with an ethanesulfonyl group and an amino group, and a methyl ester group. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-aminobenzoic acid and ethanesulfonyl chloride.

  • Reaction Steps: The amino group of 3-aminobenzoic acid reacts with ethanesulfonyl chloride in the presence of a base such as triethylamine to form the ethanesulfonyl derivative.

  • Esterification: The carboxylic acid group is then esterified using methanol in the presence of a catalyst like sulfuric acid to produce the final product.

Industrial Production Methods:

  • Batch Process: Industrial production often involves a batch process where the reaction mixture is controlled and monitored to ensure consistent quality.

  • Purification: The product is purified through recrystallization or other suitable methods to achieve the desired purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, typically involving the conversion of the methyl ester group to a carboxylic acid.

  • Reduction: Reduction reactions can target the ethanesulfonyl group, potentially converting it to an ethyl sulfide.

  • Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: 3-[(ethanesulfonyl)amino]benzoic acid.

  • Reduction Products: Ethyl sulfide derivatives.

  • Substitution Products: Various derivatives depending on the substituent used.

Scientific Research Applications

Methyl 3-[(ethanesulfonyl)amino]benzoate is utilized in several scientific research areas:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-[(ethanesulfonyl)amino]benzoate exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

  • Pathways: It can modulate biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

  • Methyl 3-[(methanesulfonyl)amino]benzoate: Similar structure but with a methanesulfonyl group instead of ethanesulfonyl.

  • Methyl 3-[(propylsulfonyl)amino]benzoate: Similar structure with a propylsulfonyl group.

  • Methyl 3-[(butanesulfonyl)amino]benzoate: Similar structure with a butanesulfonyl group.

Uniqueness: Methyl 3-[(ethanesulfonyl)amino]benzoate is unique due to its specific ethanesulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

methyl 3-(ethylsulfonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-3-16(13,14)11-9-6-4-5-8(7-9)10(12)15-2/h4-7,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPYUEYDONWJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628363
Record name Methyl 3-[(ethanesulfonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834869-20-4
Record name Methyl 3-[(ethanesulfonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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